molecular formula C18H10Br3NS B3058526 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- CAS No. 89922-59-8

10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-

Cat. No.: B3058526
CAS No.: 89922-59-8
M. Wt: 512.1 g/mol
InChI Key: QONGQZAXOINVFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- typically involves the bromination of 10H-phenothiazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. For example, a solution of 10H-phenothiazine in chloroform is cooled to 0°C, and N-bromosuccinimide is added in small portions. The mixture is then warmed to room temperature and stirred for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium(II) acetate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- has several scientific research applications:

Comparison with Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative used in psychiatry.

    Promethazine: Another phenothiazine derivative used in allergy treatment.

    Triphenylamine: A compound with a similar donor character but different structural properties.

Uniqueness: 10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- stands out due to its unique non-planar butterfly conformation, which helps in suppressing intra-molecular aggregation and subduing the formation of excimers . This property makes it particularly useful in applications like dye-sensitized solar cells and self-assembled monolayers .

Properties

IUPAC Name

3,7-dibromo-10-(4-bromophenyl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br3NS/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONGQZAXOINVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348575
Record name 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89922-59-8
Record name 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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